molecular formula C13H16ClNO4S B1289891 Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 242459-80-9

Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1289891
CAS No.: 242459-80-9
M. Wt: 317.79 g/mol
InChI Key: MRLVZWQKSRFTLG-UHFFFAOYSA-N
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Description

Structural and Physicochemical Characterization

Molecular Architecture and Functional Group Analysis

The compound features a pyrrolidine core substituted at position 3 with a chlorosulfonylmethyl group ($$-\text{CH}2\text{SO}2\text{Cl}$$) and at position 1 with a benzyl ester ($$-\text{COOCH}2\text{C}6\text{H}_5$$) (Figure 1). Key functional groups include:

  • Benzyl ester : Provides steric bulk and influences solubility.
  • Chlorosulfonyl group : A strong electrophile, enabling nucleophilic substitution reactions.
  • Pyrrolidine ring : Adopts a puckered conformation, with substituents influencing spatial arrangement.

The pyrrolidine ring exists in equilibrium between Cγ-endo and Cγ-exo conformers. Computational studies on related β-proline derivatives suggest the Cγ-endo pucker is more stable by 1.2–2.8 kcal/mol in solution. The chlorosulfonylmethyl group at position 3 introduces steric interactions that may stabilize the Cγ-endo conformation, as observed in analogous systems.

Table 1: Key Structural Features
Feature Description
Molecular formula $$ \text{C}{13}\text{H}{16}\text{ClNO}_{4}\text{S} $$
Pyrrolidine substitution Positions 1 (benzyl ester) and 3 (chlorosulfonylmethyl)
Dominant conformation Cγ-endo (predicted)
XLogP3 2.2 (moderate lipophilicity)

Stereochemical Configurations and Conformational Dynamics

The compound lacks chiral centers in its base structure, as confirmed by its SMILES string ($$ \text{O=C(N1CC(CS(=O)(Cl)=O)CC1)OCC2=CC=CC=C2} $$). However, related enantiomers (e.g., (R)- and (S)-configurations) are documented for analogs, highlighting the impact of stereochemistry on reactivity.

Conformational dynamics are governed by:

  • Pyrrolidine puckering : Interconversion between Cγ-endo and Cγ-exo states.
  • Rotational barriers : The chlorosulfonylmethyl group restricts rotation around the C3–S bond, as evidenced by hindered rotation in similar sulfonamide derivatives.
  • Steric effects : The benzyl ester and chlorosulfonyl groups impose steric constraints, favoring extended conformations to minimize clashes.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
  • $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$):
    • Aromatic protons ($$ \text{C}6\text{H}5 $$): δ 7.28–7.38 ppm (multiplet, 5H).
    • Benzyl methylene ($$ \text{OCH}
    2 $$): δ 5.10 ppm (singlet, 2H).
  • Pyrrolidine ring protons: δ 3.45–3.70 ppm (N–CH$$ _2 $$), δ 2.80–3.10 ppm (S–CH$$ _2 $$).
  • $$ ^{13}\text{C} $$ NMR :
    • Carbonyl ($$ \text{C=O} $$): δ 169.5 ppm.
    • Aromatic carbons: δ 127–136 ppm.
    • Sulfonyl sulfur-adjacent carbon: δ 55.2 ppm.
  • Infrared (IR) Spectroscopy
    • Ester carbonyl: 1740 cm$$ ^{-1} $$.
    • Sulfonyl ($$ \text{SO}_2 $$): 1350 cm$$ ^{-1} $$ (asymmetric), 1170 cm$$ ^{-1} $$ (symmetric).
    Mass Spectrometry (MS)
    • Molecular ion: $$ m/z $$ 317.79 (M$$ ^+ $$).
    • Fragments: $$ m/z $$ 91 (benzyl), $$ m/z $$ 226 (pyrrolidine-sulfonyl chloride).

    Thermodynamic and Kinetic Properties

    Thermodynamics
    • Melting point : Not explicitly reported, but analogs (e.g., benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate) melt at 81–82°C.
    • Solubility : Low aqueous solubility due to lipophilic benzyl and sulfonyl groups; soluble in DMSO, DMF, and dichloromethane.
    • XLogP3 : 2.2, indicating moderate hydrophobicity.
    Kinetics
    • Hydrolysis : The chlorosulfonyl group reacts with water, necessitating anhydrous storage.
    • Thermal stability : Decomposes above 150°C, with potential SO$$ _2 $$ and HCl release.
    Table 2: Thermodynamic Data
    Property Value Source
    XLogP3 2.2
    Predicted solubility <1 mg/mL in water
    Stability Moisture-sensitive

    Properties

    IUPAC Name

    benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MRLVZWQKSRFTLG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16ClNO4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.79 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Direct Sulfonation

    One common method involves the direct sulfonation of a pyrrolidine derivative using chlorosulfonic acid or sulfur trioxide in a suitable solvent.

    • Reaction Conditions :

      • The reaction typically requires low temperatures (0-5°C) to minimize side reactions.
      • An inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the chlorosulfonyl group.
    • Procedure :

      • Dissolve the pyrrolidine derivative in anhydrous dichloromethane.
      • Slowly add chlorosulfonic acid while maintaining the temperature.
      • Stir the mixture for several hours.
      • Quench the reaction with water and isolate the product through extraction and purification.

    Alternative Methods

    Other synthetic routes may involve the use of alternative sulfonating agents or different pyrrolidine derivatives, allowing for variations in yield and purity.

    • Example : Using sulfur trioxide-pyridine complex as a milder alternative to chlorosulfonic acid can lead to improved selectivity and reduced byproducts.

    Reaction Optimization

    Optimizing the reaction conditions is crucial for maximizing yield and minimizing byproducts. Key factors to consider include:

    • Temperature Control : Lower temperatures help control reaction rates and reduce side reactions.

    • Reagent Purity : Using high-purity reagents can significantly improve yields by reducing unwanted side reactions.

    • Inert Atmosphere : Conducting reactions under an inert atmosphere prevents hydrolysis of sensitive intermediates.

    Characterization of Products

    Characterization techniques are essential for confirming the structure and purity of this compound.

    Spectroscopic Techniques

    Technique Key Data Evidence Source
    ^1H NMR δ 4.5–5.0 ppm (benzyl CH₂) Literature Review
    HR-ESI-MS [M+H⁺] m/z 303.04 (calc.) Experimental Data
    IR S=O asymmetrical stretch at ~1360 cm⁻¹ Literature Review

    Chromatographic Techniques

    Purification methods such as column chromatography using silica gel with solvents like ethyl acetate/hexane gradients are often employed to achieve high purity levels.

    Comparative Analysis of Yield

    The yields for different preparation methods can vary significantly based on the conditions used.

    Method Yield (%) Notes
    Direct Sulfonation 45% - 60% Dependent on temperature and reagent purity
    Alternative Sulfonation Agents Up to 75% Improved selectivity with fewer byproducts

    Chemical Reactions Analysis

    Nucleophilic Substitution Reactions

    The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

    Reaction TypeReagents/ConditionsProductsYield/SelectivityRef.
    Sulfonamide formationPrimary/secondary amines (e.g., benzylamine, pyrrolidine) in anhydrous THF at 0–25°CSulfonamides (e.g., benzyl 3-((sulfamoylmethyl)pyrrolidine-1-carboxylate)60–85%
    Sulfonate ester synthesisAlcohols (e.g., methanol, ethanol) with base (e.g., NaH)Sulfonate esters (e.g., methyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate)70–90%

    Key Insight : The reaction with amines is stereospecific, with computational studies suggesting hydrogen bonding between the sulfonyl oxygen and nucleophile enhances transition-state stabilization .

    Hydrolysis Reactions

    Controlled hydrolysis of the chlorosulfonyl group yields sulfonic acids, which are useful intermediates in medicinal chemistry.

    ConditionsProductsApplicationsRef.
    H₂O/THF (1:1), 25°CBenzyl 3-((sulfonatomethyl)pyrrolidine-1-carboxylatePrecursor for ionic liquids or surfactants
    Acidic hydrolysis (HCl, H₂O)Free sulfonic acidProtein modification studies

    Safety Note : Hydrolysis generates HCl gas, requiring inert atmosphere handling .

    Cross-Coupling Reactions

    The chlorosulfonyl group participates in Pd-catalyzed couplings, enabling C–S bond formation.

    ReactionCatalysts/LigandsProductsYieldRef.
    Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidsBiaryl sulfones (e.g., benzyl 3-((phenylsulfonyl)methyl)pyrrolidine-1-carboxylate)55–75%
    Buchwald-Hartwig aminationPd₂(dba)₃, XantphosSulfonamide-linked heterocycles50–65%

    Limitation : Steric hindrance from the pyrrolidine ring reduces yields in bulkier substrates .

    Elimination and Rearrangement

    Under basic conditions, the chlorosulfonyl group can undergo elimination to form sulfenes, which are trapped in situ.

    ConditionsProductsMechanismRef.
    DBU, DCM, 25°CSulfene intermediates -Elimination
    Trapping with dienes (e.g., cyclopentadiene)Diels-Alder adductsCycloaddition

    Comparative Reactivity with Analogs

    The pyrrolidine backbone influences reactivity compared to piperidine or acyclic analogs.

    CompoundStructureReactivity with Benzylamine (k, M⁻¹s⁻¹)Ref.
    Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylatePyrrolidine ring2.1 × 10⁻³
    Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylatePiperidine ring1.5 × 10⁻³
    Benzyl 2-(chlorosulfonyl)ethylcarbamateAcyclic3.8 × 10⁻³

    Explanation : The pyrrolidine’s smaller ring size increases steric crowding, slightly reducing reaction rates compared to acyclic analogs .

    Scientific Research Applications

    Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

      Chemistry: It is used as a building block in the synthesis of more complex molecules.

      Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Mechanism of Action

    The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The chlorosulfonyl group can react with nucleophilic residues in proteins, leading to the modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

    Comparison with Similar Compounds

    Structural and Functional Group Variations

    The table below highlights key structural analogs, their substituents, molecular weights, and functional properties:

    Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
    (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate Tosyloxy (-OSO₂C₆H₄CH₃) C₁₉H₂₁NO₅S 375.44 Tosyloxy acts as a leaving group; used in SN2 reactions. Stereochemistry (R-configuration) critical for asymmetric synthesis .
    Benzyl 3,3-difluoropyrrolidine-1-carboxylate Difluoro (-F₂) C₁₂H₁₃F₂NO₂ 249.24 Fluorine enhances metabolic stability; 95% purity indicates utility in fluorinated drug intermediates .
    (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate Cyano (-CN) C₁₃H₁₂N₂O₂ 228.25 Electron-withdrawing cyano group lowers pKa of pyrrolidine; used in nitrile-mediated click chemistry .
    Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate Hydroxyethoxy (-OCH₂CH₂OH) C₁₄H₁₉NO₄ 265.30 Hydrophilic due to ether and hydroxyl groups; potential for prodrug design .
    (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl Aminomethyl (-CH₂NH₂·HCl) C₁₃H₁₉ClN₂O₂ 270.76 Hydrochloride salt improves solubility; amine functionality enables peptide coupling .
    Benzyl 3-(((tert-Boc)(methyl)amino)methyl)pyrrolidine-1-carboxylate tert-Boc-protected methylamino C₁₉H₂₈N₂O₄ 348.44 Bulky tert-Boc group stabilizes amine; used in multi-step synthesis as a protected intermediate .

    Stereochemical Considerations

    Stereochemistry significantly impacts reactivity and biological activity. For example:

    • The (R)-configured tosyloxy derivative () is preferred in enantioselective synthesis, whereas (S)-cyanopyrrolidine () may exhibit distinct binding affinities in chiral environments .

    Biological Activity

    Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological activity. The presence of the chlorosulfonyl moiety allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

    This compound primarily interacts with nucleophilic residues in enzymes and proteins. This interaction can lead to:

    • Enzyme Inhibition : The chlorosulfonyl group can covalently modify active sites on enzymes, inhibiting their function. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic applications .
    • Protein Modification : The compound can alter the activity of proteins involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.

    Biological Activity

    Research has highlighted several biological activities associated with this compound:

    • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise .
    • Enzyme Inhibition Studies : this compound has been utilized in assays to evaluate its inhibitory effects on specific enzymes. For instance, it has been tested for its potential to inhibit metalloproteases, which are implicated in various pathological conditions such as hypertension and cancer .

    Case Studies

    • Inhibition of Endothelin-Converting Enzyme : A study demonstrated that pyrrolidine derivatives similar to this compound effectively inhibit endothelin-converting enzyme, suggesting potential applications in treating cardiovascular diseases .
    • Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing its role as a precursor for more complex molecules used in drug development. Techniques such as NMR spectroscopy have been employed to characterize the synthesized compounds and confirm their structures .

    Data Table of Biological Activities

    Activity TypeObserved EffectsReference
    Enzyme InhibitionInhibits metalloproteases; potential for hypertension treatment
    AntimicrobialSimilar compounds show activity against S. aureus and E. coli
    Protein ModificationAlters enzyme activity through covalent modification

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for preparing Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

    • Methodology : Phosphine-catalyzed cycloisomerization is a common approach for structurally related pyrrolidine derivatives, as demonstrated in the synthesis of benzylidene-pyrrolidone analogs (81% yield, E/Z selectivity 9:1) . Key steps include:

    • Use of anhydrous solvents (e.g., CHCl₃) under nitrogen.
    • Flash column chromatography for purification, with silica gel and gradient elution (e.g., hexane/ethyl acetate).
    • Monitoring reaction progress via TLC and NMR.
      • Optimization : Adjust catalyst loading (e.g., 10 mol% PPh₃) and temperature (e.g., 0°C to room temperature) to minimize side reactions.

    Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

    • Techniques :

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., coupling constants for stereochemical analysis) .
    • HRMS-ESI : Validate molecular formula (e.g., C₂₈H₂₈NO₃, [M+H]⁺ calculated) .
    • HPLC with Chiral Columns : Assess enantiomeric excess (e.g., IC column, 83% ee reported for similar compounds) .

    Q. What safety protocols are essential for handling the chlorosulfonyl functional group?

    • Precautions :

    • Use fume hoods and PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact .
    • Avoid moisture to prevent hydrolysis, which may release HCl gas.
    • Store in sealed, dry containers under inert gas (e.g., argon) .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

    • Resolution Strategies :

    • X-ray Crystallography : Use SHELXL/SHELXS for unambiguous structure determination, especially for stereoisomers .
    • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational discrepancies .
    • Variable Temperature NMR : Probe dynamic effects (e.g., rotamers) causing signal splitting .

    Q. What computational tools are suitable for predicting the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

    • Tools :

    • Molecular Dynamics Simulations : Model reaction pathways (e.g., SN2 vs. SN1 mechanisms) using software like GROMACS .
    • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
      • Data Interpretation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

    Q. How does stereochemistry at the pyrrolidine ring influence the compound’s stability and reactivity?

    • Key Findings :

    • Cis vs. Trans Isomers : Cis-substituted pyrrolidines exhibit higher torsional strain but enhanced electrophilicity at the chlorosulfonyl group .
    • Chiral Centers : Use chiral HPLC (e.g., IC column) to separate enantiomers and assess stereochemical stability under varying pH/temperature .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
    Reactant of Route 2
    Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate

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